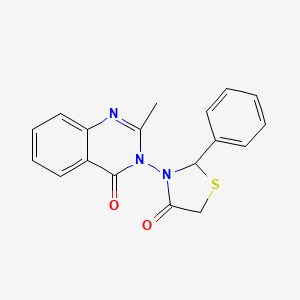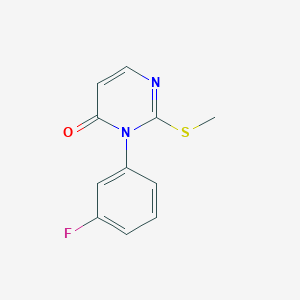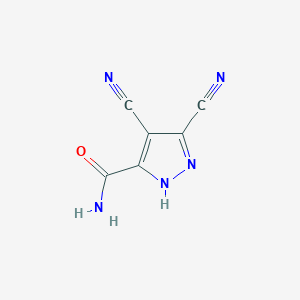
3,4-dicyano-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dicyano-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with cyano groups at positions 3 and 4, and a carboxamide group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dicyano-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with urea in the presence of acetic acid. The reaction mixture is subjected to microwave irradiation, which facilitates the cyclization process, yielding the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Dicyano-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
科学的研究の応用
3,4-Dicyano-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3,4-dicyano-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The cyano groups and the pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: These compounds share the pyrazole core and carboxamide functionality but may have different substituents at other positions.
4,5-Dicyano-1,2,3-triazole: This compound features a triazole ring with cyano groups, similar to the pyrazole derivative.
Uniqueness
3,4-Dicyano-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the cyano groups and the carboxamide functionality. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
91195-30-1 |
|---|---|
分子式 |
C6H3N5O |
分子量 |
161.12 g/mol |
IUPAC名 |
3,4-dicyano-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H3N5O/c7-1-3-4(2-8)10-11-5(3)6(9)12/h(H2,9,12)(H,10,11) |
InChIキー |
DXSWHWWQXNBPNS-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(NN=C1C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


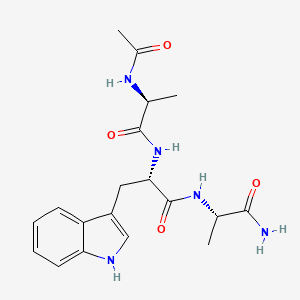

![3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B15213930.png)
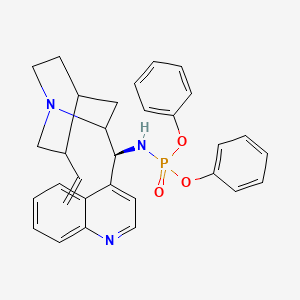
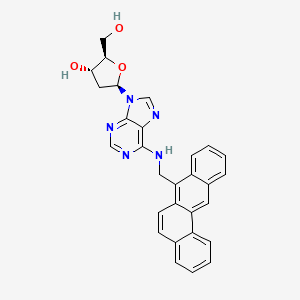
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
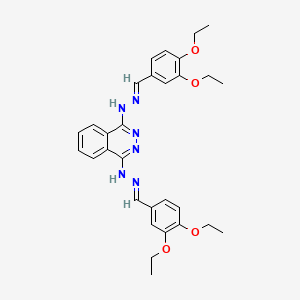
![3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15213963.png)
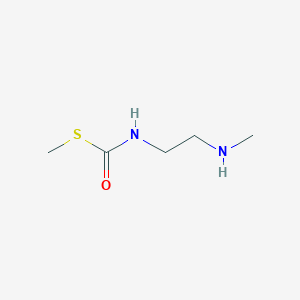

![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)
